molecular formula C14H11BrO2 B2444356 5-Bromo-2-(phenoxymethyl)benzaldehyde CAS No. 733030-49-4

5-Bromo-2-(phenoxymethyl)benzaldehyde

Cat. No.: B2444356
CAS No.: 733030-49-4
M. Wt: 291.144
InChI Key: BPLNUJODFFCYSF-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H11BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a phenoxymethyl group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(phenoxymethyl)benzaldehyde typically involves the bromination of 2-(phenoxymethyl)benzaldehyde. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by bromination. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: 5-Bromo-2-(phenoxymethyl)benzoic acid.

    Reduction: 5-Bromo-2-(phenoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(phenoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(phenoxymethyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical reactions. The bromine atom can also undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxymethyl group.

    2-Bromo-5-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.

    5-Bromo-2-methylbenzaldehyde: Similar structure but with a methyl group instead of a phenoxymethyl group.

Uniqueness

5-Bromo-2-(phenoxymethyl)benzaldehyde is unique due to the presence of the phenoxymethyl group, which provides additional reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

5-bromo-2-(phenoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-6-11(12(8-13)9-16)10-17-14-4-2-1-3-5-14/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLNUJODFFCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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